molecular formula C19H21NO3 B5529712 N-(3-acetylphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide

N-(3-acetylphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B5529712
M. Wt: 311.4 g/mol
InChI Key: ZECWYEQMDQJGPN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Acylation Reaction: The starting material, 3-acetylphenylamine, undergoes an acylation reaction with 2-(propan-2-yl)phenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Solvent recovery and recycling are also important considerations to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-[2-(methyl)phenoxy]acetamide
  • N-(3-acetylphenyl)-2-[2-(ethyl)phenoxy]acetamide
  • N-(3-acetylphenyl)-2-[2-(tert-butyl)phenoxy]acetamide

Uniqueness

N-(3-acetylphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the isopropyl group, which may confer distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13(2)17-9-4-5-10-18(17)23-12-19(22)20-16-8-6-7-15(11-16)14(3)21/h4-11,13H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECWYEQMDQJGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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